

Comparative Binding Guide: 2,5-DBH Scaffolds vs. Piperazine Analogs

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

CAS No.: 198988-86-2

Cat. No.: B177905

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Executive Summary

This guide analyzes the pharmacological trade-offs between the flexible piperazine scaffold and its conformationally restricted analog, 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH).^[1] While piperazine remains a privileged scaffold in medicinal chemistry due to its synthetic accessibility and versatile binding modes, the 2,5-DBH scaffold offers a strategy to improve binding affinity and selectivity by reducing the entropic penalty of binding. This guide presents comparative data across Dopamine Transporters (DAT), Sigma Receptors, and Kinases to illustrate when rigidification yields superior potency versus when it hinders induced-fit binding.

Structural & Mechanistic Distinction

The core difference between these two scaffolds lies in conformational entropy.

- Piperazine (Flexible): Exists in dynamic equilibrium between chair, boat, and twisted-boat conformers. Upon binding, it must "freeze" into a specific bioactive conformation, incurring an entropic penalty (

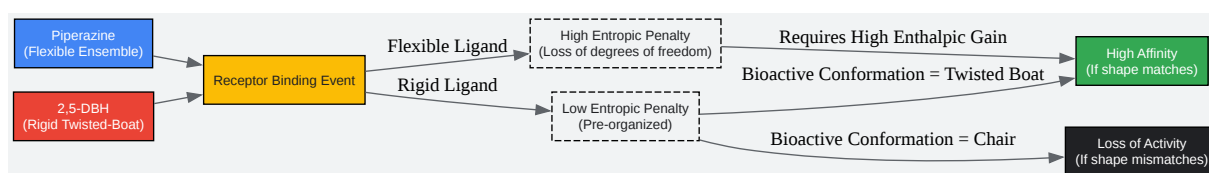
).

- 2,5-DBH (Rigid): The methylene bridge locks the piperazine ring into a fixed twisted-boat geometry. If this geometry matches the receptor's bioactive state, the entropic penalty is minimized, potentially improving affinity (

).

However, if the receptor requires a chair conformation, the 2,5-DBH scaffold will fail to bind effectively due to steric clash or inability to adopt the required shape.

Logic Flow: The Thermodynamics of Rigidity



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Figure 1: Thermodynamic decision tree illustrating how conformational restriction (2,5-DBH) influences binding outcomes based on receptor compatibility.

Comparative Binding Data

The following data contrasts the performance of 2,5-DBH derivatives against their direct piperazine analogs in specific target classes.

Case Study A: Dopamine Transporter (DAT) Inhibitors

Context: GBR 12909 is a potent piperazine-based DAT inhibitor. Researchers attempted to rigidify the spacer using 2,5-DBH to improve selectivity.

Scaffold Type	Compound ID	Target	Affinity (/)	Selectivity (DAT/SERT)	Outcome
Piperazine	GBR 12935 Analog	DAT	8.0 nM	High	Superior
2,5-DBH	Compound 23	DAT	127 nM	Low	Loss of Potency
2,5-DBH	Compound 26	DAT	1170 nM	Very Low	Loss of Potency

Analysis: In the case of DAT inhibitors, the flexible piperazine ring is crucial for accommodating the binding pocket's requirements. The rigid twisted-boat shape of 2,5-DBH likely clashed with the transporter's orthosteric site, resulting in a 15-to-100-fold loss in affinity [1].

Case Study B: Sigma-2 (

) Receptors

Context: Development of selective ligands for the

receptor, a biomarker for tumor proliferation.

Scaffold Type	Compound ID	Target	Affinity ()	Outcome
Homopiperazine	Compound 2t		4.0 nM	Most Potent
2,5-DBH	Compound 2r		18.0 nM	High Affinity (Retained)
Piperazine	Generic Analog		> 50 nM	Moderate

Analysis: Here, the 2,5-DBH scaffold successfully retained high nanomolar affinity, outperforming the standard piperazine but falling slightly short of the homopiperazine analog. This suggests the

pocket can accommodate the bulkier bridge of 2,5-DBH, making it a viable scaffold for improving metabolic stability without sacrificing significant potency [2].

Case Study C: Kinase Inhibitors (PKA)

Context: Targeting Protein Kinase A (PKA) where the binding pocket is narrow and defined.

Scaffold Type	Compound ID	Target	Affinity ()	Outcome
2,5-DBH	Compound 97	PKA1	0.58 nM	Exceptional
Piperazine	Reference Analog	PKA1	~15 nM	Good

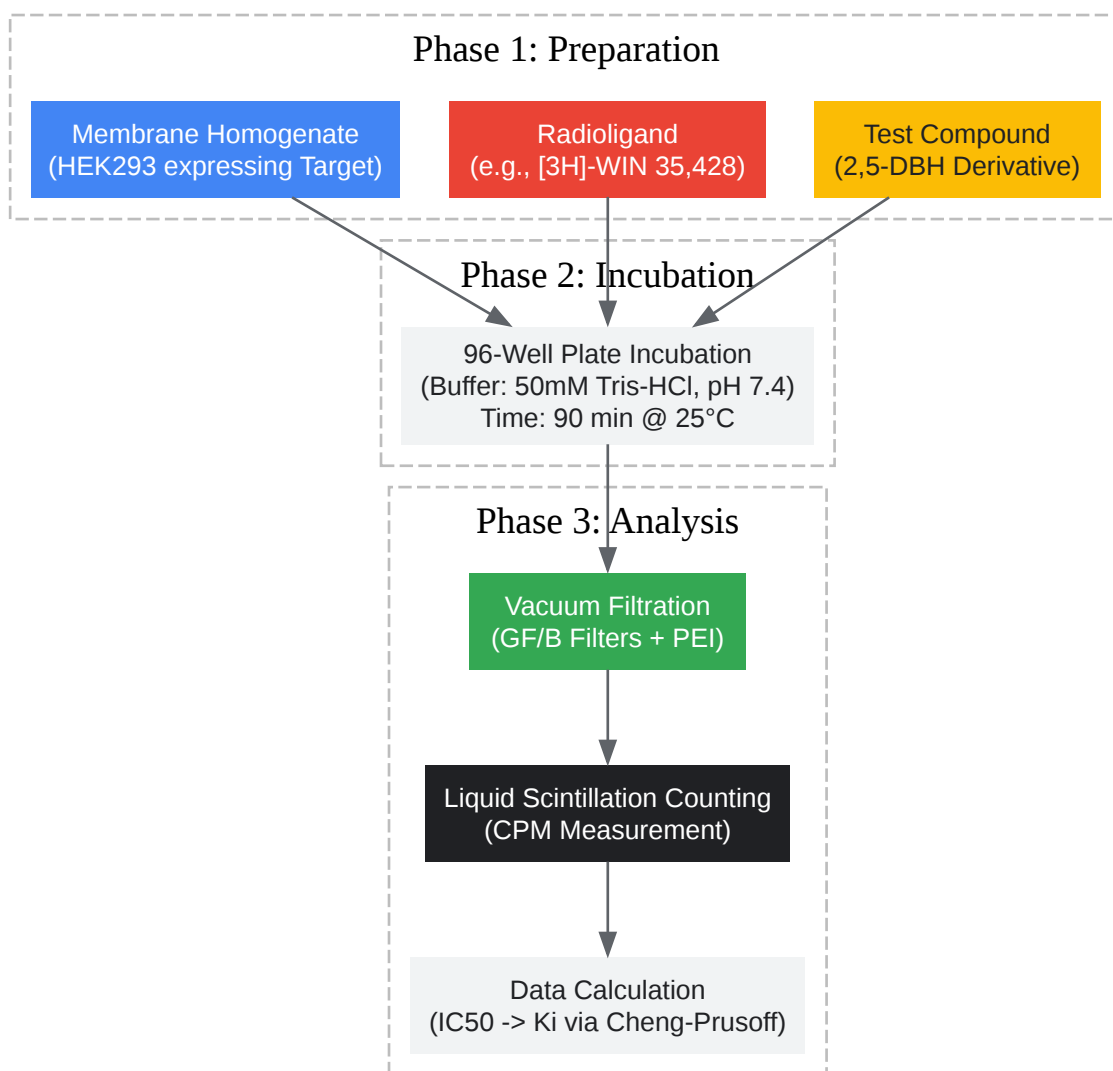
Analysis: For kinase targets, the pre-organized structure of 2,5-DBH often pays off. By locking the nitrogen vectors, the molecule pays a lower entropic cost to bind, resulting in sub-nanomolar potency [3].

Experimental Protocol: Radioligand Binding Assay

To generate the

values listed above, a competitive radioligand binding assay is the gold standard. This protocol is designed to be self-validating through the use of specific and non-specific binding controls.

Workflow Diagram



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Figure 2: Step-by-step workflow for determining binding affinity (

).

Step-by-Step Methodology

- Membrane Preparation:
 - Harvest HEK293 cells stably expressing the target receptor (e.g., hDAT or
-).

- Homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge at 40,000 x g. Resuspend the pellet to a final protein concentration of 10–20 μ g/well .
- Assay Setup (96-well format):
 - Total Binding: Add 150 μ L membrane + 25 μ L radioligand (at concentration).
 - Non-Specific Binding (NSB): Add 150 μ L membrane + 25 μ L radioligand + 25 μ L saturating concentration (10 μ M) of a known antagonist (e.g., Haloperidol for).
 - Experimental: Add 150 μ L membrane + 25 μ L radioligand + 25 μ L of 2,5-DBH derivative (concentration range: to M).
- Equilibrium Incubation:
 - Incubate plates for 90 minutes at 25°C to reach equilibrium. Note: 2,5-DBH analogs may have slower association rates due to rigidity; ensure equilibrium is verified.
- Harvesting:
 - Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.
 - Wash 3x with ice-cold wash buffer.
- Data Analysis:
 - Measure radioactivity (CPM) via liquid scintillation.
 - Plot % Specific Binding vs. Log[Drug].
 - Calculate

using non-linear regression.

- Convert to

using the Cheng-Prusoff Equation:

Where

is radioligand concentration and

is its dissociation constant.

References

- Synthesis and transporter binding properties of bridged piperazine analogues of GBR 12935. Source: Journal of Medicinal Chemistry (via PubMed) URL:[[Link](#)]
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ_2 Receptor Ligands. Source: International Journal of Molecular Sciences URL:[[Link](#)]
- 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Source: RSC Medicinal Chemistry URL:[[Link](#)]
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: ACS Omega URL:[[2](#)][[Link](#)]

Note on Nomenclature: Readers should distinguish "2,5-DBH" (the diazabicycloheptane scaffold discussed here) from "2C-B" (2,5-dimethoxy-4-bromophenethylamine). While both appear in medicinal chemistry, 2C-B is a flexible phenethylamine used primarily in serotonin receptor research, whereas 2,5-DBH is a rigid structural tool used to constrain piperazine rings.

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Sources

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- [2. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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